molecular formula C11H12BrNO B1400259 5-Bromo-2-isobutoxybenzonitrile CAS No. 876918-26-2

5-Bromo-2-isobutoxybenzonitrile

Cat. No. B1400259
M. Wt: 254.12 g/mol
InChI Key: RAKIUYAOJQVFIN-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 g/mol . The compound is characterized by its IUPAC name 5-bromo-2-(2-methylpropoxy)benzonitrile .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-isobutoxybenzonitrile is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 . The compound has a canonical SMILES representation of CC©COC1=C(C=C(C=C1)Br)C#N .


Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Synthesis and Industrial Preparation

5-Bromo-2-isobutoxybenzonitrile has been synthesized through a process involving bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method is notable for its mild reaction conditions, easy operation, and relatively lower cost, making it suitable for industrial preparation. The final product's structure was confirmed using 1H NMR and MS, ensuring the accuracy and reliability of the synthesis process (Meng Fan-hao, 2012).

Photochemical Studies

In-depth photochemical studies have been conducted on related compounds like 5-Bromo-2-methoxybenzonitrile. Investigations using Density Functional Theory (DFT) have provided insights into the equilibrium geometric structure, spectroscopic properties, and second harmonic generation applications of these compounds. Such studies are essential for understanding the non-linear optical (NLO) properties of these chemicals, which have significant implications in various scientific fields (A. Kumar & R. Raman, 2017).

Herbicide Resistance and Detoxification

Research has also been focused on the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), closely related to 5-Bromo-2-isobutoxybenzonitrile. A study demonstrated the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene. This gene encodes a specific nitrilase that converts bromoxynil into a less harmful metabolite, presenting a successful approach to obtaining herbicide resistance through genetic modification (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).

Environmental Photodecomposition Studies

The environmental photodecomposition of related halogenated aromatic nitrile herbicides has been explored under various conditions. These studies are crucial for understanding the behavior and impact of such chemicals in the environment, particularly in agricultural contexts. The findings provide valuable insights into the degradation pathways and the potential environmental impacts of these herbicides (J. Kochany, G. G. Choudhry, & G. Webster, 1990).

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKIUYAOJQVFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxybenzonitrile

Synthesis routes and methods I

Procedure details

5-Bromo-2-hydroxybenzonitrile, isobutyl bromide, and potassium carbonate were heated at 80° C. in DMF in the presence of tetra-n-butylammonium bromide to obtain 5-bromo-2-isobutoxybenzonitrile. F: 254, 256.
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Synthesis routes and methods II

Procedure details

After cooling a suspension of sodium hydride (1.64 g, 60% suspension in mineral oil, 37.5 mmol) in N,N-dimethylformamide (50 mL) to 0° C., 2-methyl-1-propanol (3.47 mL, 37.5 mmol) was added stepwise. And the reaction mixture was stirred at 25° C. for 20 minutes. Again, the reaction mixture was cooled to 0° C., 2-fluoro-5-bromobenzonitrile (5.00 g, 25.0 mmol) was added stepwise to the reaction mixture and the mixture was stirred at 25° C. for 15 hours. After the completion of the reaction, water (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with saturated brine (2×50 mL), and dried over sodium sulfate anhydrous. After removing sodium sulfate by filtration, the solvent was evaporated under reduced pressure, and the resulting crude compound was purified on silica-gel chromatography (hexane/ethyl acetate=9/1) to obtain the titled compound (6.04 g). Yield: 95%.
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1.64 g
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95%

Synthesis routes and methods III

Procedure details

A suspension of sodium hydride (1.64 g, a 60% suspension in mineral oil, 37.5 mmol) in N,N-dimethylformamide (50 mL) was cooled to 0° C. and thereafter 2-methyl-1-propanol (3.47 mL, 37.5 mmol) was added thereto in small portions. The reaction mixture was stirred at room temperature for 20 minutes. The mixture was cooled again to 0° C., 2-fluoro-5-bromobenzonitrile (5.00 g, 25.0 mmol) was added thereto in small portions, and thereafter the reaction mixture was stirred at room temperature for 15 hours. After the reaction was complete, water (100 mL) was added to the reaction mixture, which was then extracted with ethyl acetate (3×100 mL). The organic phases were combined, washed with a saturated aqueous sodium chloride solution (2×50 mL), and thereafter dried over anhydrous sodium sulfate. After removing sodium sulfate by filtration, the solvent was concentrated under reduced pressure. The crude product obtained was purified by silica gel chromatography (hexane/ethyl acetate=9/1) to obtain the title compound (6.04 g). Yield, 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Komiyama, H Tsuchiya, M Teramoto… - … Process Research & …, 2018 - ACS Publications
There is significant interest in the development of process routes for active pharmaceutical ingredients using C–H arylation methodology. An efficient and practical synthetic route for …
Number of citations: 13 pubs.acs.org
D Tsuchiya, Y Kawagoe, K Moriyama, H Togo - Organic letters, 2013 - ACS Publications
… Then, compound 2q was demethylated with BBr 3 and treated with 1-bromo-2-methylpropane to form 5-bromo-2-isobutoxybenzonitrile 4. Compound 4 was coupled with 4-methyl-5-t-…
Number of citations: 47 pubs.acs.org
Y Nakai, K Moriyama, H Togo - European Journal of Organic …, 2014 - Wiley Online Library
The treatment of phenols with paraformaldehyde in the presence of MgCl 2 and Et 3 N in THF at 80 C, followed by reaction with molecular iodine and aq. ammonia at room temperature …
T Tamura, K Moriyama, H Togo - European Journal of Organic …, 2015 - Wiley Online Library
… 2,2′-Bipyridyl (0.2 mmol, 31.3 mg), 5-bromo-2-isobutoxybenzonitrile (1.0 mmol, 253.0 mg) or 5-iodo-2-isobuthoxybenzonitrile (1.0 mmol, 301.0 mg), tert-butyl 4-methylthiazole-5-…

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